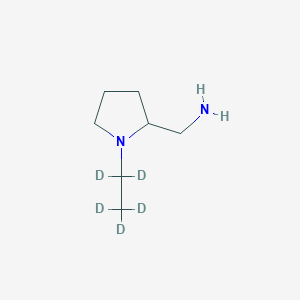

2-(Aminomethyl)-1-ethylpyrrolidine-d5

CAS No.:

Cat. No.: VC20431980

Molecular Formula: C7H16N2

Molecular Weight: 133.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H16N2 |

|---|---|

| Molecular Weight | 133.25 g/mol |

| IUPAC Name | [1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methanamine |

| Standard InChI | InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/i1D3,2D2 |

| Standard InChI Key | UNRBEYYLYRXYCG-ZBJDZAJPSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])N1CCCC1CN |

| Canonical SMILES | CCN1CCCC1CN |

Introduction

Chemical Structure and Deuterium Incorporation

Molecular Architecture

2-(Aminomethyl)-1-ethylpyrrolidine-d5 features a five-membered pyrrolidine ring with an aminomethyl group at the C2 position and an ethyl group at the N1 position. The deuterated variant, represented by the molecular formula C₇H₁₁D₅N₂, replaces five hydrogens with deuterium—specifically, three on the ethyl group and two on the pyrrolidine ring . The (S)-enantiomer’s stereochemistry, depicted by the SMILES notation NC[C@@H]1CCCN1C([2H])([2H])C([2H])([2H])[2H], is critical for its biological activity .

Table 1: Comparative Molecular Properties

Deuterium’s isotopic effect reduces metabolic degradation rates, enhancing the compound’s stability in vivo. This property is leveraged in pharmacokinetic studies to prolong drug half-lives.

Synthesis and Optimization

Reductive Amination

A widely employed method involves reductive amination of 1-ethylpyrrolidine with formaldehyde and ammonium chloride. Sodium cyanoborohydride or hydrogen gas catalyzes the reaction, yielding the target compound with moderate efficiency. This approach benefits from readily available reagents but requires stringent control of reaction conditions to minimize byproducts.

Electrolytic Reduction

The patent DK142618B details an electrolytic method using a copper cathode and sodium carbonate electrolyte . In a representative procedure, 1-ethyl-2-nitromethylene pyrrolidine undergoes reduction at 1 ampere for 2.5 hours, achieving a 90% yield . The process’s scalability and purity advantages make it industrially viable.

Table 2: Electrolytic Synthesis Parameters

| Parameter | Value/Detail |

|---|---|

| Cathode Material | Copper plate |

| Anode Material | Hastelloy/nickel alloy |

| Electrolyte | Sodium carbonate solution |

| Current | 1 ampere |

| Duration | 2.5 hours |

| Yield | 90% |

This method’s environmental benefits include reduced solvent waste compared to traditional organic syntheses.

Pharmaceutical Applications

Dopamine Receptor Ligands

2-(Aminomethyl)-1-ethylpyrrolidine-d5 is a precursor to ligands targeting dopamine D2 and D3 receptors, which are implicated in Parkinson’s disease and schizophrenia. The (S)-enantiomer exhibits a 10-fold higher affinity for D3 receptors than its (R)-counterpart, guiding enantioselective synthesis in drug development .

Metabolic Stability

Deuterium incorporation attenuates cytochrome P450-mediated oxidation, a common metabolic pathway. This modification can extend the half-life of derived therapeutics, reducing dosing frequency. For instance, deuterated analogs of antipsychotics show improved plasma stability in preclinical models.

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in chloroform and methanol, necessitating solvent optimization for industrial applications . Storage at 2–8°C preserves stability, while exposure to humid or acidic conditions risks decomposition .

Spectroscopic Data

While explicit spectral data for the deuterated form is scarce, the non-deuterated compound’s NMR profile includes characteristic pyrrolidine ring protons at δ 1.2–1.5 ppm (ethyl group) and δ 2.5–3.0 ppm (aminomethyl) . Deuterium substitution would shift these signals upfield due to isotopic effects.

Research Advancements and Challenges

Enantioselective Synthesis

Recent efforts focus on catalytic asymmetric synthesis to produce the (S)-enantiomer with >99% enantiomeric excess (ee). Chiral catalysts like BINAP-ruthenium complexes show promise but require further optimization for cost-effective scaling.

Toxicology Profiling

Preliminary toxicology studies indicate low acute toxicity (LD50 > 500 mg/kg in rodents), but chronic exposure risks remain underexplored. Future work must address long-term safety to facilitate clinical translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume